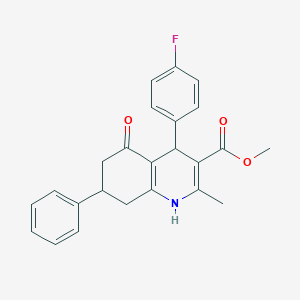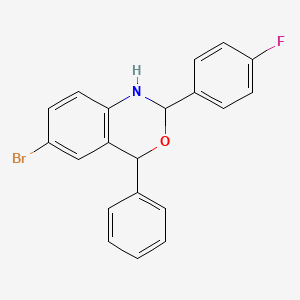
6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine can be achieved through a multi-step process involving the formation of the benzoxazine ring and subsequent functionalization. One common method involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization and bromination.
Condensation: 2-aminophenol is reacted with 4-fluorobenzaldehyde in the presence of an acid catalyst to form the Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzoxazine ring.
Bromination: The benzoxazine ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or quinones.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted benzoxazines.
Oxidation: Formation of oxides or quinones.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Material Science: Benzoxazine derivatives are explored for their use in the development of advanced materials, such as polymers and resins, due to their thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-chloro-2-(4-fluorophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
The presence of the bromine atom in 6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for further functionalization.
Properties
Molecular Formula |
C20H15BrFNO |
|---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
6-bromo-2-(4-fluorophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C20H15BrFNO/c21-15-8-11-18-17(12-15)19(13-4-2-1-3-5-13)24-20(23-18)14-6-9-16(22)10-7-14/h1-12,19-20,23H |
InChI Key |
JTSUGBAOHSECOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


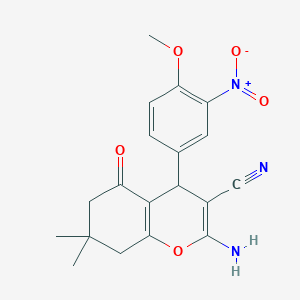
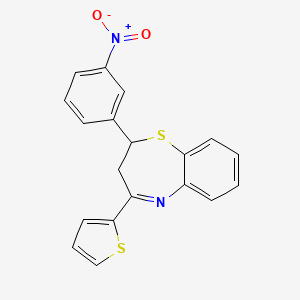
![N'-[(Z)-(2-hydroxy-3-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11685397.png)
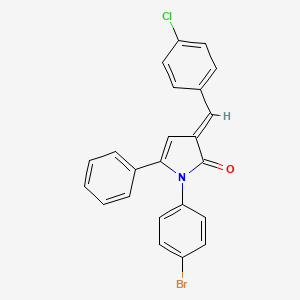
![1,3-Dimethyl-5-({4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11685407.png)
![2-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11685415.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B11685417.png)
![(4E)-10-bromo-4-[(2,4,5-trimethylphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B11685426.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chlorobenzyl)-1H-indol-3-yl]prop-2-enenitrile](/img/structure/B11685429.png)
![4-tert-butyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11685432.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11685435.png)
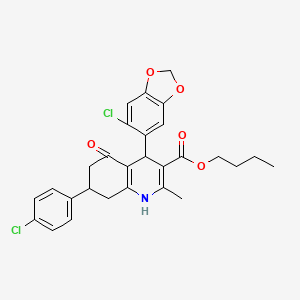
![2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline](/img/structure/B11685449.png)
